molecular formula C9H8N2 B14230588 Pyrrolo[2,3-d]azocine

Pyrrolo[2,3-d]azocine

Cat. No.: B14230588
M. Wt: 144.17 g/mol
InChI Key: LHVDBYUBKHUSBF-WAORBEIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolo[2,3-d]azocine is an innovative fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound combines a pyrrolo[2,3-d]pyrimidine core, a well-known purine bioisostere often referred to as 7-deazapurine, with an eight-membered azocine ring . The pyrrolopyrimidine scaffold is a privileged structure in drug design, renowned for its ability to mimic purine nucleotides, allowing it to effectively target the ATP-binding sites of a wide range of kinases and other enzymes . This scaffold is present in several FDA-approved drugs and has demonstrated diverse pharmacological activities, including potent antitumor, antibacterial, and antiviral effects . The incorporation of the azocine ring, a structural motif found in certain classes of biologically active natural products, is explored to confer novel spatial geometry and potentially enhance binding affinity and metabolic stability . This unique hybrid architecture makes this compound a valuable template for researchers investigating new therapeutic agents, particularly in oncology for the development of kinase inhibitors and in the fight against antimicrobial resistance (AMR) . Researchers can utilize this compound as a key intermediate or a novel pharmacophore to develop new multi-targeted kinase inhibitors or to probe structure-activity relationships in the design of apoptosis inducers. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

(3aZ,5Z,9E)-1H-pyrrolo[2,3-d]azocine

InChI

InChI=1S/C9H8N2/c1-2-8-3-7-11-9(8)4-6-10-5-1/h1-7,11H/b2-1?,5-1-,6-4?,8-2-,9-4+,10-5?,10-6?

InChI Key

LHVDBYUBKHUSBF-WAORBEIZSA-N

Isomeric SMILES

C\1=C\N=C/C=C/2\C(=C1)\C=CN2

Canonical SMILES

C1=CN=CC=C2C(=C1)C=CN2

Origin of Product

United States

Synthetic Methodologies for Pyrrolo 2,3 D Azocine Cores and Derivatives

Direct Construction of the Pyrrolo[2,3-d]azocine Skeleton

Direct construction methods aim to assemble the complete bicyclic this compound framework in a highly efficient manner, often through multicomponent or domino reactions.

An efficient one-pot protocol has been developed for the synthesis of tetrahydropyrrolo[2,3-d]azocines. benthamdirect.comingentaconnect.com This method commences with readily available tetrahydropyrrolo[3,2-c]pyridines, which undergo a reaction with activated alkynes such as dimethylacetylene dicarboxylate (DMAD) or ethyl propiolate. benthamdirect.com This process represents a practical and efficient route to obtaining the tetrahydrothis compound core structure. ingentaconnect.com

The reaction between substituted tetrahydropyrrolo[3,2-c]pyridines and activated alkynes proceeds via an alkyne-induced ring-expansion mechanism. nih.gov The process is initiated by a Michael addition of the tertiary nitrogen atom of the tetrahydropyridine (B1245486) to the triple bond of the alkyne. nih.gov This is followed by a nucleophilic substitution within the resulting zwitterionic intermediate, leading to the expansion of the six-membered pyridine (B92270) ring into an eight-membered azocine (B12641756) ring. nih.gov

Research has shown that the nature of the substituent on the tetrahydropyridine ring is crucial for the success of this ring expansion. For instance, the reaction of 4-aryl-substituted tetrahydrothieno[3,2-c]pyridines with activated alkynes successfully yields the corresponding thieno[2,3-d]azocine derivatives. The aryl group at the 4-position is believed to stabilize the intermediate acyclic zwitterion, facilitating the desired cyclization to the eight-membered ring. researchgate.net In contrast, reactions with 1-methyl-substituted tetrahydrothieno[3,2-с]pyridines are more complex and result in mixtures dominated by cleavage products of the tetrahydropyridine fragment. researchgate.net The acetylation of 4-methyl-substituted tetrahydropyrrolo[3,2-c]pyridines has been shown to yield substituted 3-vinylpyrroles. rsc.org

The table below summarizes the yields of thienoazocine products based on the solvent used in the reaction of 4-aryl-tetrahydrothieno[3,2-c]pyridines with methyl propiolate. researchgate.net

Starting MaterialSolventProductYield (%)
4-Aryl-tetrahydrothieno[3,2-c]pyridineChloroformThieno[2,3-d]azocine derivative39
4-Aryl-tetrahydrothieno[3,2-c]pyridineAcetonitrileThieno[2,3-d]azocine derivative73
4-Aryl-tetrahydrothieno[3,2-c]pyridineTrifluoroethanolThieno[2,3-d]azocine derivative95

Novel One-Pot Synthesis Protocols for Tetrahydropyrrolo[2,3-d]azocines

Ring-Forming Strategies for Azocine Annulation

These strategies involve the construction of the eight-membered azocine ring onto a pyrrole (B145914) precursor through cyclization reactions.

Ring-closing metathesis (RCM) is a powerful technique for the formation of medium to large-sized rings, including the azocine ring. organic-chemistry.org This method has been successfully applied to synthesize pyrimido[5,4-b]azocine derivatives. nih.gov The process typically involves a precursor diene, which is subjected to a ruthenium-based catalyst, such as the Grubbs first-generation catalyst, to induce cyclization and form the unsaturated eight-membered ring. nih.gov A similar RCM strategy has been employed in the synthesis of pyrroloazepine analogues, which are structurally related to pyrroloazocines. nih.gov The reaction involves the RCM of O-acetylhydroxylamines bearing suitable unsaturated substituents, using a second-generation Grubbs' catalyst to form the seven-membered azepine ring, which can be subsequently fused. nih.gov

Intramolecular cyclizations are a cornerstone in the synthesis of fused heterocyclic systems. Palladium-catalyzed reactions, in particular, have proven to be highly effective for this purpose.

The intramolecular Mizoroki-Heck reaction is a versatile and widely used method for constructing medium-sized heterocycles due to its high functional group tolerance. nih.gov This reaction has been applied to the synthesis of various annulated azocines, such as dibenzo[b,f]azocines. nih.gov The general mechanism involves the oxidative addition of a Pd(0) catalyst to an aryl or vinyl halide/triflate within the substrate. nih.govchim.it This is followed by an intramolecular syn-insertion of a tethered alkene, forming a new carbon-carbon bond and a palladium-containing ring intermediate. nih.govbeilstein-journals.org Subsequent β-hydride elimination regenerates the double bond (often in an exocyclic position) and releases the cyclized product, while the palladium catalyst is regenerated by a base. nih.govbeilstein-journals.org

The synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines, which share a fused pyrrolidine (B122466) ring system, provides a well-studied example of optimizing the intramolecular Heck reaction. beilstein-journals.org The reaction conditions, including the choice of catalyst, ligand, base, and additives, significantly impact the yield of the cyclized product. nih.govbeilstein-journals.org

The following table details the optimization of the Heck reaction for the synthesis of a 6-exo-cyclized pyrrolo[2,1-a]isoquinoline (B1256269) product. beilstein-journals.org

Catalyst (10 mol%)Ligand (20 mol%)Base (2 equiv)Additive (1 equiv)Temp (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃None801032
PdCl₂PPh₃K₂CO₃None801018
Pd(OAc)₂PPh₃K₂CO₃NaOAc801071
Pd(OAc)₂P(o-tol)₃K₂CO₃NaOAc801025
Pd(OAc)₂PCy₃K₂CO₃NaOAc8010<5
Pd(OAc)₂dppmK₂CO₃NaOAc801012
Pd(OAc)₂PPh₃K₂CO₃NaOAc105378
Pd(OAc)₂PPh₃Na₂CO₃NaOAc105365
Pd(OAc)₂PPh₃Cs₂CO₃NaOAc105375
Pd(OAc)₂PPh₃Et₃NNaOAc105341
Pd(OAc)₂PPh₃NoneNaOAc105310

Intramolecular Cyclization Reactions

Radical Cyclization Methods (e.g., Thiophenol-Mediated 8-endo-trig)

Radical cyclizations provide a powerful tool for the formation of cyclic systems, and the 8-endo-trig pathway has been successfully employed to construct azocine rings. A notable example is the thiophenol-mediated radical cyclization. nih.govscispace.comthieme-connect.com This method involves the generation of a radical species that subsequently undergoes an intramolecular cyclization onto a suitably positioned unsaturated bond.

In one approach, pyrimido[5,4-b]azocines were synthesized via an 8-endo-trig thiophenol-mediated radical cyclization. nih.gov The process is initiated by the generation of a thiyl radical from thiophenol, which then adds to an alkyne moiety in the substrate. The resulting vinyl radical undergoes an 8-endo-trig cyclization to form the eight-membered azocine ring. This particular methodology has been highlighted for its efficiency in creating pyrimidine-fused azocine derivatives. thieme-connect.com The use of benzoyl peroxide as a radical initiator is sometimes preferred over AIBN to simplify the purification process. scispace.comthieme-connect.com

Another example of an 8-endo radical cyclization involves an iodine-atom-transfer approach to synthesize oxazoloazocine derivatives with high yields and excellent regio- and stereoselectivity. nih.gov

Table 1: Examples of Radical Cyclization Methods for Azocine Synthesis
Cyclization TypePrecursor TypeProductKey Features
Thiophenol-Mediated 8-endo-trigAlkenyl radical precursors from pyrimidinesPyrimido[5,4-b]azocinesFirst example of this type for pyrimidoazocine synthesis; excellent yields. nih.gov
Iodine-Atom-Transfer 8-endoN-acyloxazolidinonesOxazoloazocineHigh yields, excellent regio- and stereoselectivity. nih.gov
Friedel-Crafts Type Cyclizations

Intramolecular Friedel-Crafts reactions offer a classic yet effective method for the construction of fused ring systems, including those containing the azocine core. This acid-catalyzed reaction involves the acylation or alkylation of an aromatic ring by an tethered electrophilic center, leading to the formation of a new ring.

For instance, the synthesis of azocino[3,4-b]indol-1-ones has been achieved through an acid-catalyzed intramolecular Friedel-Crafts cyclization of 1-methyl-N-(4-oxobutyl)indole-2-carboxamides, albeit in low yields. nih.gov A more general route has been developed for azocino[5,4-b]indoles starting from allyl bromide derivatives. nih.gov

In the context of synthesizing the tetracyclic core of Kopsia indole (B1671886) alkaloids, a Friedel-Crafts acylation of an indole nucleus was employed to successfully form the 8-membered ring. rsc.org Another approach utilized an Amberlyst-15 mediated Friedel-Crafts-type cyclization to afford an indoloazocine in a respectable 54% yield. rsc.org

Table 2: Friedel-Crafts Cyclizations for Azocine Ring Formation
PrecursorProductCatalyst/ConditionsYield
1-Methyl-N-(4-oxobutyl)indole-2-carboxamidesAzocino[3,4-b]indol-1-onesAcid-catalyzedLow nih.gov
Indole derivativeTetracyclic core of Kopsia indole alkaloidFriedel-Crafts acylationNot specified rsc.org
Keto-bearing intermediateIndoloazocineAmberlyst-1554% rsc.org

Cycloaddition Reactions (e.g., [3+2] Cycloaddition)

Cycloaddition reactions, particularly [3+2] cycloadditions, represent a highly efficient strategy for the construction of five-membered rings, which can be integral parts of a larger polycyclic system containing an azocine ring. nih.govrsc.org These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

In the total synthesis of racemic grandilodine B, a pyrroline (B1223166) ring was introduced via a [3+2] cycloaddition. rsc.org This involved the reaction of a nitrone, formed from a 4-cyclohexanone, with methyl acrylate (B77674) to produce an isoxazolidine. Subsequent cleavage of the N-O bond and hydrogenation led to the formation of a lactam ring, a precursor to the azocine moiety. rsc.org The versatility of azomethine ylides in [3+2] cycloadditions has also been harnessed to create complex polycyclic structures containing pyrrolidine rings. rsc.orgrsc.orgmdpi.com

Visible-light-induced [3+2] annulation has also been explored as a modern approach to constructing pyrrole-bearing products. rsc.org

Table 3: Cycloaddition Strategies in Pyrroloazocine-related Synthesis
Cycloaddition TypeReactantsIntermediate/ProductApplication
[3+2]Nitrone and methyl acrylateIsoxazolidineTotal synthesis of (±)-grandilodine B rsc.org
[3+2]Azomethine ylidesSpirooxindole-tetrahydropyrrolizinesSynthesis of novel spirooxindoles rsc.org
Double [3+2]Azomethine ylidesPyrrolidine-fused tetracyclic compoundsStereoselective synthesis of complex heterocycles rsc.org
Visible-light induced [3+2]N-alkylated tetrahydroisoquinolines and dipolarophilesPyrrole-bearing productsModern synthesis of N-heterocycles rsc.org

N-Alkylation-Mediated Annulation Reactions

Intramolecular N-alkylation is a fundamental and widely used method for the formation of nitrogen-containing rings, including the azocine ring in this compound systems. This strategy involves the formation of a carbon-nitrogen bond through the reaction of a nitrogen nucleophile with an electrophilic carbon center within the same molecule.

This approach was pivotal in the total synthesis of (±)-grandilodine B, where the final azocine ring was closed via an intramolecular N-alkylation of a lactam. rsc.org Similarly, in the synthesis of (+)-grandilodine C and (+)-lapidilectine B, a Pd-catalyzed allylic substitution was employed to assemble the azocine moiety. rsc.org The use of N-alkylation has also been documented in the enantioselective synthesis of various indoles and pyrroles. mdpi.com

Smalley Cyclization Analogs

The Smalley cyclization and its analogs provide a valuable route to indoline (B122111) ring systems, which can be precursors to more complex structures like pyrroloazocines. The classic Smalley cyclization involves the base-induced cyclization of an enolizable aryl ketone bearing an ortho-azido group to construct the indoline ring. rsc.org

This methodology was employed in the total synthesis of lapidilectine B. rsc.org An unsymmetrical cyclohexyl substituent on the ketone led to a mixture of diastereomers. rsc.org More recently, a practical copper-catalyzed cascade reaction combining ortho-bromoarene azidation with a Smalley cyclization has been reported, enhancing the utility of this approach. rsc.org

Ring-Expansion Methodologies Applicable to Azocine Systems

Ring-expansion reactions offer an alternative and powerful strategy for the synthesis of medium-sized rings like azocines, which can be challenging to form through direct cyclization. thieme-connect.comthieme-connect.comresearchgate.net These methods typically involve the rearrangement of a smaller, more readily accessible ring system.

Several types of ring-expansion reactions are applicable to the synthesis of azocines:

Reaction of 1,4-Diketones with Primary Amines: A bismuth-catalyzed ring-expansion of 1,4-diketones with primary amines has been used to furnish eight-membered rings. nih.govthieme-connect.com This method has been extended to the synthesis of annulated azocines, such as benzo[c]azocines. nih.gov

Alkyne-Induced Ring-Expansion: Annulated tetrahydropyridines can undergo a ring-expansion upon reaction with activated alkynes to form azocine rings. nih.govthieme-connect.com The proposed mechanism involves a Michael addition of the tertiary nitrogen to the alkyne, followed by a nucleophilic substitution. thieme-connect.com

Reductive Ring-Expansion of Cyclic Oximes: The regiocontrolled reductive ring-expansion of cyclic oximes using reagents like diisobutylaluminum hydride can produce benzo[b]azocines and dibenzo[b,f]azocines in high yields. nih.gov

Table 4: Ring-Expansion Methodologies for Azocine Synthesis
Starting MaterialReagentsProduct Type
1,4-DiketonesPrimary amines, Bi catalystAnnulated azocines nih.govthieme-connect.com
Annulated tetrahydropyridinesActivated alkynesAnnulated azocines nih.govthieme-connect.com
Cyclic oximesDiisobutylaluminum hydrideBenzo- and dibenzo-azocines nih.gov

Cascade and Tandem Reaction Sequences for Polycyclic Construction

Cascade and tandem reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds and stereocenters in a single operation from simple starting materials. nih.gov These processes are particularly valuable for the rapid construction of complex polycyclic architectures, including those containing the this compound framework.

A gold-catalyzed cascade reaction has been utilized in the total synthesis of several lapidilectine and grandilodine family alkaloids. acs.org This elegant approach involved an 8-endo-dig hydroarylation followed by a 6-exo-trig photoredox cyclization, both catalyzed by gold, to construct the complex polycyclic core. acs.org

Another example is a base-mediated cascade reaction between malonate esters and acrolein, which can generate up to seven new bonds and at least three new stereogenic centers in one pot. nih.gov The mechanism is believed to involve a series of Michael additions and an aldol (B89426) condensation. nih.gov Tandem reactions combining Ugi or Passerini reactions with radical cyclizations have also been explored for the synthesis of fused heterocyclic systems. nih.govmdpi.com

Enantioselective Synthesis Approaches for Pyrroloazocine Architectures

The synthesis of specific enantiomers of complex molecules is a cornerstone of modern medicinal chemistry, as the three-dimensional arrangement of atoms can drastically alter biological activity. For pyrroloazocine architectures, several powerful enantioselective strategies have been developed to construct the chiral core with high fidelity. These approaches often rely on metal-catalyzed reactions, the use of chiral auxiliaries, or organocatalysis to induce asymmetry.

A significant breakthrough in this area is the unified total synthesis of several pyrroloazocine indole alkaloids, such as (+)-lapidilectine B and (+)-grandilodine C, in their enantiomerically pure forms. researchgate.net A key strategy involves a gold-catalyzed 8-endo-dig hydroarylation of an alkyne, which constructs the central eight-membered azocine ring. researchgate.netrsc.org This method has been successfully applied to produce both racemic and enantiopure versions of these complex natural products. rsc.org The synthesis can commence from commercially available tryptamine, proceeding through a sequence that includes a condensation/lactamization/Claisen rearrangement cascade to set a critical stereocenter, with chirality being transferred from an allylic fragment. researchgate.net

Another powerful strategy for building chiral nitrogen-containing heterocycles involves the use of chiral auxiliaries. While general approaches for the stereocontrolled synthesis of the pyrrolo[1,2-a]azocine system are noted as being rare, one effective method employs an Ellman's tert-butyl sulfinamide auxiliary. tandfonline.com This methodology facilitates the enantioselective synthesis of various azabicyclic systems. tandfonline.com The process involves the addition of a Grignard reagent to a sulfinyl imine, followed by alkylation and a subsequent Ring-Closing Metathesis (RCM) reaction to form the seven-membered ring precursor to the final azocine architecture. tandfonline.com The choice of sulfinamide enantiomer dictates the stereochemical outcome of the final product. tandfonline.com

Organocatalysis presents a further avenue for enantioselective synthesis. For instance, a divergent synthesis of benzofuran-fused azocine derivatives has been achieved using a chiral bifunctional urea (B33335) catalyst. scispace.com This reaction between an aurone-derived imine and a ynone is followed by a switchable annulation, demonstrating how organocatalysis can be used to create complex, skeletally diverse azocine structures with high diastereo- and enantioselectivity. scispace.com Gold catalysis has also been explored in model studies for the synthesis of the tetracyclic core of lapidilectine, where an enantiopure precursor was subjected to hydroarylation using catalysts like AuCl₃ or AuCl to form the azocine ring. dntb.gov.ua

Table 1: Selected Enantioselective Methods for Pyrroloazocine and Related Architectures

MethodKey ReactionCatalyst/AuxiliaryTarget CoreReported SelectivityReference
Gold-Catalyzed Cyclization8-endo-dig hydroarylationGold (Au)Pyrroloazocine Indole AlkaloidsEnantiopure (>99% ee to 70% ee transfer) rsc.org, researchgate.net
Chiral AuxiliaryRing-Closing Metathesis (RCM)Ellman's tert-butyl sulfinamidePyrrolo[1,2-a]azepine/azocine>98% ee tandfonline.com
OrganocatalysisDivergent AnnulationChiral Bifunctional UreaBenzofuran-fused AzocinesHigh diastereo- and enantioselectivity scispace.com
Gold-Catalyzed CyclizationHydroarylationAuCl₃ or AuClLapidilectine Tetracyclic CoreEnantiopure precursor used dntb.gov.ua

Sustainable and Environmentally Benign Synthesis Innovations (e.g., Microwave and Ultrasonic Assistance)

In line with the principles of green chemistry, modern synthetic efforts are increasingly focused on developing methods that are not only efficient but also environmentally benign. This involves reducing reaction times, minimizing waste, and using less hazardous substances. Microwave (MW) irradiation and ultrasonic assistance are two key technologies that have revolutionized the synthesis of heterocyclic compounds by offering significant advantages over conventional heating methods. researchgate.netmdpi.com

Microwave-assisted synthesis has become a popular technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles under solvent-free conditions. rsc.orgtandfonline.com While specific reports on the microwave-assisted synthesis of the this compound core are not prevalent, the successful application of this technology to closely related structures like pyrrolo[2,3-d]pyrimidines and other indole derivatives demonstrates its high potential. derpharmachemica.comnih.gov For example, a one-pot, three-component reaction to synthesize pyrrolo[2,3-d]pyrimidinone derivatives has been developed under microwave irradiation, highlighting features such as a non-conventional energy source and very short reaction times. derpharmachemica.com Similarly, microwave-assisted methods have been effectively used for the Fischer indole synthesis and the creation of various fused pyrrole systems, underscoring the broad applicability of this green technology. scispace.comchim.it

Ultrasonic irradiation is another powerful tool in green chemistry, promoting reactions through the physical phenomenon of acoustic cavitation. researchgate.net This technique has been successfully used to synthesize azocine derivatives. rsc.org In one notable example, a multicomponent reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole, thiobarbituric acid, and p-formaldehyde in an ultrasonic bath produced an azocine derivative, whereas the same reaction under conventional reflux conditions yielded a different spirocyclic product, showcasing how sonication can alter reaction pathways. rsc.org Furthermore, ultrasound has been employed for the efficient synthesis of pyrrolo[2,3-d]pyrimidines (7-deazapurines) and pyrido[2,3-d]pyrimidines in aqueous media, offering advantages like the use of an inexpensive catalyst, easy work-up, and improved yields in an environmentally friendly solvent. researchgate.netznaturforsch.com These examples strongly suggest that ultrasonic assistance is a viable and advantageous strategy for the construction of the this compound scaffold.

Table 2: Sustainable Synthesis Methods for Azocines and Related Heterocycles

MethodEnergy SourceSynthesized CoreConditionsKey AdvantagesReference
Multicomponent ReactionUltrasoundAzocine DerivativeEthanol, 3 hoursDifferent regioselectivity than thermal method rsc.org
CyclocondensationUltrasoundPyrrolo[2,3-d]pyrimidinesGlacial acetic acid (catalytic), 60°CHigh yields, shorter reaction time researchgate.net
Multicomponent ReactionMicrowavePyrrolo[2,3-d]pyrimidinoneAcetic acid solventClean, simple, one-pot, very short time derpharmachemica.com
Pictet–Spengler ReactionMicrowaveIndole AlkaloidsSolvent- and catalyst-free, 180°C, 2-4 minEnvironmentally friendly, short time, high yield rsc.org
One-pot ReactionUltrasoundPyrido[2,3-d]pyrimidinesWater, TBAB catalystInexpensive catalyst, easy work-up, high yield znaturforsch.com

Chemical Reactivity and Transformations of Pyrrolo 2,3 D Azocine Derivatives

Electrophilic and Nucleophilic Reactions of the Pyrrole (B145914) Moiety

The pyrrole ring within the pyrrolo[2,3-d]azocine framework is inherently electron-rich, making it susceptible to electrophilic substitution reactions. The presence of the fused azocine (B12641756) and pyrimidine (B1678525) rings, as seen in related structures like pyrrolo[2,3-d]pyrimidines, influences the reactivity of these electrophilic substitution sites. mdpi.com

A key transformation is the direct halogenation of the pyrrole ring. Specifically, carbon-halogen bonds can be introduced at the C-3 position of the pyrrole nucleus in tricyclic pyrrolo[2,3-d]pyrimidine systems. mdpi.com This electrophilic aromatic halogenation is effectively carried out using N-halosuccinimides. mdpi.com The introduction of a halogen atom serves as a valuable synthetic handle for further derivatization through cross-coupling reactions. mdpi.com

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a crucial heterocyclic system found in many nucleotides and serves as a platform for developing kinase inhibitors. mdpi.comnih.gov Its structural similarity to adenine (B156593) allows it to act as an ATP mimic. nih.gov The reactivity of this core is enhanced by the presence of several reaction centers, including the nitrogen atoms of both rings and the C-3 position of the pyrrole, which readily undergoes electrophilic substitution. mdpi.com

Reaction Type Reagent(s) Position of Reaction Product Type Reference
Electrophilic HalogenationN-Chlorosuccinimide (NCS)C-3 of Pyrrole3-Chloro-pyrrolo[2,3-d]pyrimidine derivative mdpi.com
Electrophilic HalogenationN-Bromosuccinimide (NBS)C-3 of Pyrrole3-Bromo-pyrrolo[2,3-d]pyrimidine derivative mdpi.com
Electrophilic HalogenationN-Iodosuccinimide (NIS)C-3 of Pyrrole3-Iodo-pyrrolo[2,3-d]pyrimidine derivative mdpi.com

Functional Group Interconversions on the Azocine Ring System

Functional group interconversions on the azocine portion of the scaffold are critical for modulating the physicochemical properties and biological activity of the molecule. These transformations often target carbonyl groups or double bonds within the eight-membered ring.

One notable reaction is the ipso-imination of a ketone or cyclic amide functionality within the fused ring system. For instance, in a tricyclic pyrrolo[2,3-d]pyrimidinone containing an azepine side-ring (a seven-membered analogue of azocine), the carbonyl group can be converted into an imine. mdpi.com This carbonyl-amine condensation is typically activated by an agent like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). mdpi.com

The reduction of double bonds within the azocine ring is another important functional group interconversion. The C=C double bonds in the azocine ring can be selectively reduced. For example, the 3,4- and 5,6-double bonds of certain azocine derivatives have been reduced using hydrogen over a palladium catalyst and sodium borohydride, respectively. researchgate.net In other related systems, oxidative cleavage of a double bond using osmium tetroxide (OsO₄) followed by sodium periodate (B1199274) (NaIO₄) can yield an aldehyde, which can be further transformed into an enamine by reacting with an amine like pyrrolidine (B122466). acs.org

Transformation Starting Group Reagent(s) Resulting Group Reference
Ipso-IminationCarbonyl (Amide)Primary Amine, Tf₂OImine mdpi.com
HydrogenationC=C Double BondH₂, Pd catalystC-C Single Bond researchgate.net
HydrogenationC=C Double BondSodium BorohydrideC-C Single Bond researchgate.net
Oxidative CleavageC=C Double BondOsO₄, NaIO₄Aldehyde acs.org
Enamine FormationAldehydePyrrolidineEnamine acs.org

Rearrangements and Skeletal Modifications within the this compound Framework

The synthesis and modification of the this compound skeleton can involve significant rearrangements and structural modifications. These methods are often employed to construct the challenging eight-membered azocine ring.

Ring-expansion reactions are a powerful strategy for forming azocine rings. For example, annulated tetrahydropyridines can undergo an alkyne-induced ring expansion to yield azocine derivatives. nih.govthieme-connect.com This process is thought to involve a Michael addition of the tertiary nitrogen to the activated alkyne, followed by a nucleophilic substitution. nih.govthieme-connect.com Another approach involves the acid-promoted skeletal rearrangement of alkylideneindolenium cations to form azocino[4,3-b]indoles. nih.gov The synthesis of the pyrrolo[2,1-b] nih.govbenzazepine skeleton, a related structure, can also be achieved through the ring expansion of a pyrroloisoquinoline. researchgate.net

Tandem reactions can also lead to profound skeletal modifications. For instance, an epoxypyrrolo[1,2-a]azepine derivative can undergo a tandem ring-opening/reduction sequence when treated with triethylsilane and boron trifluoride diethyl etherate to furnish a pyrrolo[1,2-a]azepine. nih.gov Photolysis has been shown to induce cyclization across the 3,6-positions of a dihydroazocine derivative, creating a fused cyclobutane (B1203170) ring. researchgate.net

Modification Type Starting Scaffold Key Transformation Resulting Scaffold Reference
Ring ExpansionAnnulated Tetrahydropyridine (B1245486)Alkyne-induced expansionAzocine derivative nih.govthieme-connect.com
Skeletal RearrangementAlkylideneindolenium CationAcid-promoted rearrangementAzocino[4,3-b]indole nih.gov
Tandem ReactionEpoxypyrrolo[1,2-a]azepineRing-opening/reductionPyrrolo[1,2-a]azepine nih.gov
Photochemical CyclizationDihydroazocineIntramolecular [2+2] cycloadditionCyclobuta[c]pyridine derivative researchgate.net

Derivatization Strategies for Enhancing Molecular Complexity

A variety of derivatization strategies are employed to increase the molecular complexity of the this compound core, often with the goal of developing compounds with specific biological activities. These strategies include transition-metal-catalyzed cross-couplings, multicomponent reactions, and the construction of fused heterocyclic systems.

Buchwald-Hartwig C-N cross-coupling reactions have been utilized to synthesize series of pyrrolo[2,3-d]pyrimidine derivatives, which are investigated as potential tyrosine kinase inhibitors. nih.gov Similarly, palladium-catalyzed Heck reactions are used to form the azocine ring itself through intramolecular cyclization. nih.gov Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, has been used to synthesize bis-pyrrolo[2,3-d]pyrimidine derivatives, linking two heterocyclic units together to explore potential enhancements in biological activity. semanticscholar.org

The inherent reactivity of the scaffold can be harnessed to build additional fused rings. For example, the α-enolizable ketone present in some azepine derivatives can be a key starting point for heteroannulation reactions, including [3+2] and [4+2] cycloadditions, to construct libraries of new fused heterocyclic systems. researchgate.net The pyrrole-2,3-dione moiety, when fused to other heterocycles, can react with various dinucleophiles to form new C-C bonds and generate complex polycyclic structures. arkat-usa.org

Strategy Key Reaction Purpose/Outcome Reference
Cross-CouplingBuchwald-Hartwig C-N CouplingSynthesis of N-arylated derivatives nih.gov
Cross-CouplingIntramolecular Heck ReactionFormation of the azocine ring nih.gov
Click ChemistryCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Synthesis of bis-heterocycles semanticscholar.org
Heteroannulation[3+2], [4+2] CycloadditionsConstruction of fused heterocyclic libraries researchgate.net
Reaction with DinucleophilesC-C bond formationSynthesis of complex polycyclic systems arkat-usa.org

Computational and Theoretical Investigations of Pyrrolo 2,3 D Azocine Systems

Pharmacophore Elucidation and Development for Rational Design

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. Pharmacophore models are powerful tools in rational drug design, guiding the development of new compounds with improved potency and selectivity.

For a novel scaffold like pyrrolo[2,3-d]azocine, pharmacophore models can be developed based on a set of known active compounds targeting a particular receptor or enzyme, even if those compounds have different core structures. Alternatively, a receptor-based pharmacophore can be generated from the three-dimensional structure of the biological target itself. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For example, a pharmacophore model for indole (B1671886) and isatin (B1672199) derivatives as inhibitors of beta-amyloid aggregation, a key process in Alzheimer's disease, identified key features necessary for activity. mdpi.com Such a model could be used to screen virtual libraries of this compound derivatives to identify those that fit the pharmacophore and are therefore more likely to be active. The development of a pharmacophore for monoamine oxidase (MAO) inhibitors based on indole derivatives included two hydrophobic rings, one donor atom, and one acceptor site. nih.gov This level of detail provides a clear roadmap for designing new, potent inhibitors.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. ufms.br These methods can be used to calculate a wide range of properties, including molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and bond dissociation energies.

For the this compound system, DFT calculations can be employed to:

Determine the most stable conformation: The eight-membered azocine (B12641756) ring can adopt multiple conformations, and quantum chemical calculations can identify the lowest energy (most stable) geometry. researchgate.net

Analyze the electronic distribution: By calculating the molecular electrostatic potential (MEP), regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be identified. This is crucial for predicting how the molecule will interact with biological targets and for understanding its reactivity in chemical synthesis.

Predict spectroscopic properties: Theoretical calculations can predict NMR chemical shifts, vibrational frequencies (IR spectroscopy), and electronic transitions (UV-Vis spectroscopy), which can aid in the characterization of newly synthesized this compound derivatives. csic.es

Assess reactivity: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important indicators of a molecule's reactivity. A small HOMO-LUMO gap often suggests higher reactivity.

Studies on related azocine derivatives have successfully used TDDFT (Time-Dependent Density Functional Theory) to understand their photophysical properties, such as absorption and fluorescence. csic.es

Mechanistic Studies of Synthetic Transformations via Computational Analysis (Kinetic and Thermodynamic Aspects)

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the transition states and intermediates of a reaction pathway, it is possible to determine the kinetic and thermodynamic feasibility of a proposed mechanism.

The synthesis of pyrroloazocine indole alkaloids has been the subject of such computational investigations. acs.org For example, DFT studies were used to shed light on the biosynthetic relationship between different members of this alkaloid family. acs.org These studies can help to explain why a particular isomer is formed or why a certain reaction requires specific catalysts or conditions.

In the context of synthesizing the this compound core, computational analysis could be used to:

Optimize reaction conditions: By understanding the reaction mechanism, it may be possible to identify catalysts or reaction conditions that lower the activation energy of the desired reaction pathway, leading to higher yields and fewer byproducts.

Explain regioselectivity: In reactions where multiple products can be formed, computational studies can explain why one regioisomer is favored over another. Computational studies on the C-N cross-coupling reactions to form ring-fused indoles have revealed that the choice of catalyst (Pd(0) vs. Cu(I)) can dramatically switch the selectivity based on the ring size of the starting material. acs.org

Guide the design of novel synthetic routes: By exploring hypothetical reaction pathways computationally, it may be possible to devise entirely new and more efficient methods for constructing the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

To build a QSAR model for a series of this compound derivatives, one would first need to synthesize and test a set of these compounds to generate biological activity data (e.g., IC50 values). Then, for each compound, a set of molecular descriptors would be calculated. These descriptors can encode various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Finally, statistical methods are used to build a mathematical model that correlates the descriptors with the observed biological activity.

QSAR studies have been successfully applied to various indole derivatives, including those targeting monoamine oxidase and beta-amyloid aggregation. mdpi.comnih.gov A 3D-QSAR model for indeno[1,2-b]indole (B1252910) derivatives as CK2 inhibitors was developed and used to predict the activity of other related compounds. nih.gov These examples demonstrate the potential of QSAR for exploring the chemical space around the this compound scaffold.

Pyrrolo 2,3 D Azocine in Natural Product Chemistry

Identification and Isolation of Pyrroloazocine Indole (B1671886) Alkaloids

The family of pyrroloazocine indole alkaloids includes several structurally related groups, such as the lapidilectines, grandilodines, lundurines, and tenuisines. rsc.org These compounds are typically isolated from the leaves and stems of Kopsia species, for instance, Kopsia lapidilecta and Kopsia grandifolia found in Peninsular Malaysia. acs.orgacs.org The isolation process involves standard phytochemical techniques, including extraction with organic solvents followed by various chromatographic methods to separate the complex mixture of alkaloids. The structural elucidation of these compounds relies heavily on modern spectroscopic techniques, particularly two-dimensional nuclear magnetic resonance (NMR) experiments. acs.org

Some of the notable members of this family that have been identified and structurally characterized are:

Lapidilectine B acs.org

Grandilodine B acs.orgnih.gov

Lundurine A, B, and C nih.govacs.org

The structural diversity within this family arises from variations in the oxidation state and substitution patterns on the core pyrrolo[2,3-d]azocine framework. For example, the lapidilectines and grandilodines feature either a lactone or a diester motif, while the lundurines are distinguished by the presence of a unique cyclopropane (B1198618) ring. acs.orgnih.gov

Elucidation of Biosynthetic Pathways for Pyrroloazocine Natural Products

The biosynthetic pathways of pyrroloazocine indole alkaloids have been a subject of considerable interest and investigation. It is hypothesized that these complex molecules are derived from tryptamine. acs.orgacs.org A key feature of the proposed biosynthesis is the formation of the characteristic pyrroloazocine core. acs.orgnih.gov

One of the intriguing aspects of their biosynthesis is the origin of the cyclopropane ring found in the lundurines. An early hypothesis suggested an oxidative decarboxylation of a methyl ester in lapidilectine A-type diesters, followed by a heterolytic decarboxylation of a lactone. acs.orgacs.org However, more recent studies, aided by unified total syntheses of several members of this alkaloid family, have proposed an alternative pathway. This revised hypothesis suggests that the cyclopropane ring can be formed via a photochemical decarboxylation of a lactone intermediate. acs.orgnih.govacs.org This photochemical route is considered unprecedented in the biosynthesis of cyclopropane-containing natural products. acs.orgnih.gov

Furthermore, experimental evidence has shed light on the interconversion between different members of the lundurine family. For instance, synthetic lundurine B has been observed to spontaneously convert to lundurine A over time when exposed to air. acs.org These findings, resulting from a combination of synthetic chemistry and biosynthetic speculation, provide a deeper understanding of the chemical relationships between these intricate natural products. acs.orgacs.org

Total Synthesis Strategies for Complex Pyrroloazocine Alkaloids (e.g., Grandilodine B, Lapidilectine B, Lundurines)

The complex, polycyclic structures of pyrroloazocine alkaloids have made them challenging and attractive targets for total synthesis. Synthetic chemists have developed various strategies to construct their intricate frameworks, often leading to the discovery of new synthetic methodologies. rsc.org

Grandilodine B: The first total synthesis of (±)-grandilodine B was a significant achievement. acs.orgnih.govacs.org A key feature of this synthesis was the stereoselective formation of its four stereocenters, three of which are quaternary. acs.orgnih.gov The synthetic route employed a Diels-Alder reaction, a diastereoselective cyanation of a tertiary alcohol, and a facial-selective nitrone 1,3-dipolar cycloaddition. acs.orgnih.govacs.org

Lapidilectine B: The total synthesis of (±)-lapidilectine B was the first synthesis of a 5,6,12,13-tetrahydro-11a,13a-ethano-3H-pyrrolo[1',2':1,8]azocino[5,4-b]indole alkaloid. acs.orgacs.orgnih.gov Notable features of this synthesis include the use of a Smalley azido-enolate cyclization to form the indoxyl core and a 2-azaallyllithium [3+2] cycloaddition to install the pyrrolidine (B122466) ring. acs.orgnih.gov The eight-membered perhydroazocine ring was closed via an intramolecular SN2 displacement. acs.orgnih.gov

Lundurines: Several total syntheses of the lundurines have been reported, showcasing different approaches to construct their unique hexacyclic skeleton which includes a cyclopropane-fused indoline (B122111). nih.govacs.orgnih.govacs.org One concise approach to lundurines A, B, and C utilized a gold(I)-catalyzed 8-endo-dig selective hydroheteroarylation to build the polyhydroazocine ring. nih.govacs.org Another strategy involved a palladium-catalyzed intramolecular direct C-H vinylation of the indole to form the crucial polyhydroazocine ring. nih.gov The construction of the polysubstituted cyclopropyl (B3062369) ring has been achieved through methods like a formal [3+2] cycloaddition/N2 extrusion process and an intramolecular Simmons-Smith reaction. nih.govthieme-connect.com

A unified total synthesis of seven members of the lapidilectine and grandilodine families was accomplished, highlighting the efficiency of gold-catalyzed reactions for key cyclization steps. acs.orgnih.govnih.gov This unified approach not only provided access to these complex molecules but also shed light on their biosynthetic relationships. acs.orgnih.govacs.org

Design and Synthesis of Synthetic Analogues Inspired by Natural Pyrroloazocines

The intriguing biological activities of pyrroloazocine alkaloids, particularly their ability to reverse multidrug resistance in cancer cells, have spurred interest in the design and synthesis of analogues. nih.govbeilstein-journals.org The development of efficient total synthesis routes provides a platform for creating such analogues, which can be used for structure-activity relationship (SAR) studies and to explore their therapeutic potential. nih.govacs.org

Synthetic strategies, such as the gold-catalyzed hydroarylation, are well-suited for producing analogues for biological evaluation. nih.govacs.org By modifying the substituents on the pyrroloazocine core or altering the ring systems, chemists can systematically investigate which structural features are crucial for biological activity. For example, tricyclic pyrrolo[2,3-d]pyrimidinones have been designed as synthetic analogues of natural alkaloids like deoxyvasicinone (B31485) and mackinazolinone, where a pyrrole (B145914) ring replaces a benzene (B151609) ring. mdpi.com This approach allows for the exploration of novel chemical space and the potential discovery of compounds with improved or novel biological properties.

Stereochemical Challenges in the Synthesis of Natural Pyrroloazocine Cores

The synthesis of the pyrroloazocine core and the complete natural products presents significant stereochemical challenges due to the presence of multiple stereocenters, including often-congested quaternary carbons. acs.orgnih.gov The development of stereoselective reactions is therefore crucial for the successful synthesis of these molecules in their correct three-dimensional form.

In the synthesis of grandilodine B, for example, the four stereocenters were established with high selectivity using a series of carefully chosen reactions. acs.orgnih.govacs.org Similarly, the synthesis of lapidilectine B required control over the relative configuration during the formation of the spirocyclic pyrrolidine substructure. acs.orgacs.org

Advanced Analytical and Spectroscopic Characterization of Pyrrolo 2,3 D Azocine Systems

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of novel heterocyclic compounds. It provides a highly accurate mass measurement of the parent ion, often to within four or five decimal places. This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula, a critical first step in its identification.

In the study of pyrrolo-fused systems, HRMS is routinely used to confirm the successful synthesis of target molecules. For instance, in the characterization of various pyrrolo[2',3':4,5]pyrimido[1,2-a]azepine derivatives, HRMS (ESI) was used to confirm the calculated molecular weights of the synthesized compounds. mdpi.com Similarly, the analysis of a complex bivalent Smac mimetic containing a decahydropyrrolo[1,2-a]azocine core utilized HRMS to verify its composition. nih.gov The ESI-MS data for this compound showed the [M+Na]⁺ ion at m/z 547.2897, which closely matched the calculated value of 547.2896 for the molecular formula C₂₉H₄₀N₄O₅Na. nih.gov This level of accuracy definitively confirms the elemental formula, distinguishing it from other potential structures with the same nominal mass.

Table 1: Illustrative HRMS Data for Pyrrolo-Fused Ring Systems

Compound Name Molecular Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺ Reference
2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one C₁₇H₁₇ClN₃O 314.1060 314.1058 mdpi.com
2-(4-Bromophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido[1,2-a]azepin-4-one C₁₈H₁₉BrN₃O 372.0711 372.0710 mdpi.com
(E)-N-(4-Bromophenyl)-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine C₂₃H₂₁BrClN₄ 467.0638 467.0607 mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. researchgate.net A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments allows for the precise assignment of all proton and carbon signals and establishes the connectivity of atoms within the molecule. ipb.ptweebly.com

For a pyrrolo[2,3-d]azocine system, ¹H NMR would reveal the chemical shifts, multiplicities, and coupling constants of protons on both the pyrrole (B145914) and azocine (B12641756) rings. The pyrrole N-H proton typically appears as a broad singlet at a downfield chemical shift. ipb.pt The aromatic protons of the pyrrole ring would resonate in the aromatic region, with their specific shifts influenced by substituents. Protons on the larger, more flexible azocine ring would likely appear as complex multiplets in the aliphatic region, with their conformation affecting their chemical environment.

¹³C NMR provides information on all unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyrrole ring and any associated carbonyl or aromatic groups would appear in their characteristic downfield regions.

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle. emerypharma.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2 or 3 bonds), helping to map out the proton framework within the azocine and pyrrole rings. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is essential for connecting different fragments of the molecule, such as substituents to the main heterocyclic core.

In the analysis of a complex decahydropyrrolo[1,2-a]azocine derivative, ¹H and ¹³C NMR were used to characterize the structure. nih.gov The ¹³C NMR spectrum showed characteristic peaks for carbonyl carbons (δ 171.55, 170.51, 169.29 ppm) and carbons within the heterocyclic core and its substituents. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a Decahydropyrrolo[1,2-a]azocine Derivative

Functional Group Chemical Shift (ppm)
Carbonyl (Amide) 171.55, 170.51, 169.29
Aromatic/Heteroaromatic 154.95, 138.52, 128.59, 128.11, 127.09
Aliphatic (Ring & Substituent) 81.69, 80.57, 72.81, 59.59, 59.03, 49.88, 44.77, 36.50, 35.86, 31.92, 30.04, 28.36, 24.85, 23.98, 23.01, 13.72

Data from a substituted (3S,6S,10aS)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxamide derivative. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov It works by measuring the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of specific bonds.

For a typical this compound derivative, the IR spectrum would display several characteristic absorption bands:

N-H Stretch: A sharp or broad peak in the range of 3200-3500 cm⁻¹ corresponding to the N-H bond of the pyrrole ring. mdpi.com

C-H Stretch: Peaks just below 3000 cm⁻¹ for aliphatic C-H bonds in the azocine ring and above 3000 cm⁻¹ for aromatic C-H bonds in the pyrrole ring.

C=O Stretch: If the azocine ring contains a lactam functionality (an amide within the ring), a strong, sharp absorption band would be observed between 1650-1700 cm⁻¹. This is a key diagnostic peak, as seen in related dibenz[c,e]azocine-6-oxo derivatives, which show strong carbonyl absorption around 1660 cm⁻¹. google.com

C=C and C-N Stretches: Absorptions in the fingerprint region (1400-1600 cm⁻¹) corresponding to C=C stretching within the pyrrole ring and C-N stretching vibrations.

The IR spectra of related pyrrolo[2,3-d]pyrimidine derivatives show characteristic bands for NH groups (3117−3142 cm⁻¹) and carbonyl groups (1630−1647 cm⁻¹), confirming the presence of these functionalities within the synthesized structures. mdpi.com

X-ray Crystallography for Solid-State Structural Analysis and Absolute Stereochemistry Determination

While NMR provides the definitive structure in solution, X-ray crystallography offers an unparalleled, precise three-dimensional picture of a molecule in the solid state. mkuniversity.ac.in By diffracting X-rays off a single crystal, it is possible to determine the exact spatial arrangement of atoms, providing precise bond lengths, bond angles, and torsional angles. mkuniversity.ac.in

For a large, flexible ring system like this compound, X-ray crystallography is particularly valuable for determining the ring's preferred conformation. The eight-membered azocine ring can adopt several low-energy conformations (e.g., boat-chair, twist-boat), and crystallographic analysis can identify the specific conformation stabilized in the crystal lattice. This analysis also reveals intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing. mkuniversity.ac.in

Furthermore, if the molecule is chiral, X-ray crystallography using anomalous dispersion can be used to determine the absolute stereochemistry of all stereocenters, which is crucial for medicinal chemistry applications.

While a crystal structure for the parent this compound is not available, analysis of the closely related pyrido[2,3-b]azepines has been performed. chim.it The crystallographic data revealed that substituents on the central pyridine (B92270) ring were twisted out of coplanarity, with the degree of twisting dependent on the conformational strain of the fused seven-membered azepine ring. chim.it A similar conformational analysis would be essential for understanding the structure-activity relationships of this compound derivatives.

Pyrrolo 2,3 D Azocine As a Scaffold for Chemical Probe Development Excluding Biological Outcomes

Design Principles for Pyrroloazocine-Based Chemical Probes

The design of chemical probes based on the pyrrolo[2,3-d]azocine scaffold is fundamentally guided by the structures of naturally occurring alkaloids. The primary approach involves leveraging complex molecular architectures found in nature as a starting point for chemical synthesis and modification.

Key design principles include:

Natural Product Scaffolding: The total synthesis of pyrroloazocine indole (B1671886) alkaloids, such as the lundurines and lapidilectine family, serves as the main driver for developing new chemical entities. acs.org A unified synthetic strategy allows for the creation of multiple, structurally related natural products from a common intermediate, providing a platform to explore chemical space. acs.org

Stereochemical Complexity: The inherent three-dimensionality and stereochemical richness of these natural alkaloids are considered crucial design elements. Synthetic routes are often designed to control stereochemistry precisely, as the spatial arrangement of substituents is paramount for molecular recognition.

Intramolecular Cyclization Strategies: The construction of the medium-sized azocine (B12641756) ring is a significant chemical challenge. Palladium-catalyzed intramolecular reactions are a key synthetic strategy employed to selectively form the pyrroloazocine system. researchgate.netscispace.com The choice of catalysts and reaction conditions allows for the controlled synthesis of the desired fused ring system.

Strategic Functionalization: Synthetic plans are designed to allow for late-stage functionalization. For instance, the conversion of an allyl group to a two-carbon lower aldehyde homologue via a one-pot degradation process enables subsequent modifications. acs.org Similarly, the oxidation of aldehydes to carboxylic acids, while sometimes hindered by the molecule's steric bulk, is another pathway for introducing diversity. acs.org

Structure-Activity Relationship (SAR) Studies for Molecular Recognition and Binding Mode Analysis

While extensive SAR studies for this compound-based probes are not widely published, the available synthetic literature provides insights into the structural features that influence their chemical behavior and potential for molecular interactions. The focus remains on the chemical transformations and the relationships between structure and chemical reactivity or stability.

A unified total synthesis of seven pyrroloazocine indole alkaloids allowed for the exploration of structural relationships within this chemical class. acs.org The synthetic endgame strategy, starting from advanced intermediates like lactone 8 and diester 25 (see table below), highlights key structural modifications.

Introduction of Unsaturation: The conversion of a thioamide to introduce a double bond within the scaffold, such as in the synthesis of (+)-grandilodine C (2 ) and (−)-lapidilectam (4 ), demonstrates a key chemical transformation. acs.org This modification significantly alters the geometry and electronic properties of the molecule.

Epimerization and Isomerization: It was observed that under basic conditions, diester 4 could be converted into a mixture of itself and its epimer, (+)-grandilodine B (7 ). acs.org This demonstrates the chemical lability of certain stereocenters within the scaffold and is a critical consideration for designing stable molecular probes.

Oxidative Rearrangements: The proposed biosynthetic, and subsequently demonstrated chemical, relationship between different pyrroloazocine alkaloids involves oxidative processes. For example, the oxidative decarboxylation of a carboxylic acid intermediate was a key step in forming the core structure of other members of the family, highlighting the influence of specific functional groups on the scaffold's reactivity. acs.org

The table below summarizes the key synthetic intermediates and final products from a unified total synthesis, illustrating the structural diversity achieved.

Compound NumberCompound NameKey Structural Feature/ModificationReference
2(+)-Grandilodine CContains double bond introduced via thioamide sequence acs.org
4(−)-LapidilectamDiester; contains double bond introduced via thioamide sequence acs.org
7(+)-Grandilodine BEpimer of Lapidilectam acs.org
8Lactone IntermediateCore lactone structure for synthesis of lundurine-type alkaloids acs.org
25Diester IntermediateCore diester structure for synthesis of lapidilectam-type alkaloids acs.org

Exploration of Pyrroloazocine Derivatives as Ligands for Specific Biomolecular Targets (Focus on Molecular Interactions)

The exploration of this compound derivatives as ligands is intrinsically linked to their origins as natural product alkaloids, which are known to interact with various biological macromolecules. While this article excludes biological outcomes, the chemical rationale for their synthesis often involves creating molecules that can engage in specific, non-covalent interactions with protein binding pockets.

The structural features of synthesized this compound derivatives suggest several potential modes of molecular interaction:

Hydrogen Bonding: The presence of lactone, amide, and ester functionalities, as well as the pyrrole (B145914) N-H group, provides multiple sites for hydrogen bond donation and acceptance. These are critical for recognition and binding within a target's active site. acs.org

Hydrophobic and Van der Waals Interactions: The indole nucleus and other alkyl substituents provide lipophilic surfaces that can engage in hydrophobic and van der Waals interactions with nonpolar regions of a binding pocket.

π-π Stacking: The aromatic indole ring system is a classic feature for participating in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein target.

The development of a novel, single-step method for synthesizing this compound derivatives from substituted tetrahydropyrrolo[3,2-c]pyridines and activated alkynes has expanded the accessibility of this scaffold. researchgate.net This allows for the creation of a library of derivatives with varied substituents, which is a prerequisite for systematically exploring their potential as ligands for diverse biomolecular targets. The design of tricyclic pyrrolo[2,3-d]pyrimidine-based compounds, which are analogous to natural products, has been guided by their core structure's presence in scaffolds that target kinases. Although a different core, the design philosophy of using a privileged heterocyclic scaffold to guide interactions within an ATP binding site is a relevant principle that can be applied to the this compound system.

Emerging Research Avenues and Future Perspectives in Pyrrolo 2,3 D Azocine Chemistry

Development of Highly Chemo-, Regio-, and Stereoselective Synthesis Methods

The construction of the pyrrolo[2,3-d]azocine ring system with precise control over chemo-, regio-, and stereoselectivity is a significant challenge for synthetic chemists. Recent research has focused on developing sophisticated strategies to address this challenge, enabling the efficient synthesis of complex natural products and their analogues.

A notable advancement is the use of gold-catalyzed intramolecular cyclizations. For instance, a gold(I)-catalyzed 8-endo-dig hydroarylation/cyclization of indole-ynes has proven to be a powerful method for constructing the tetracyclic core of pyrroloazocine indole (B1671886) alkaloids. rsc.org This transformation proceeds with high selectivity and yield, providing a rapid and efficient route to the core structure. rsc.org Further demonstrating the power of this approach, a unified total synthesis of seven members of the lapidilectine and grandilodine families of alkaloids was achieved using a gold-catalyzed 8-endo-dig hydroarylation and a 6-exo-trig photoredox cyclization as key steps. researchgate.net

Another key strategy involves radical-mediated cyclizations. An intramolecular gold-photocatalyzed radical-mediated cyclization of an α-keto radical onto an indole core has been successfully employed in the divergent synthesis of several pyrroloazocine alkaloids. nih.gov This method allows for the formation of the core scaffold from which various natural products can be accessed through subsequent chemoselective transformations. nih.gov

Furthermore, multicomponent reactions (MCRs) are emerging as an efficient tool for the synthesis of related pyrrolo-fused heterocyclic systems. While not directly applied to pyrrolo[2,3-d]azocines in the reviewed literature, the successful application of MCRs for the chemo-, regio-, and stereoselective synthesis of spiro{ Current time information in Vanderburgh County, US.acs.orgdioxanopyridine}-4,6-diones and pyrazolo[3,4-b]pyridines suggests their potential for future development in this area. researchgate.net These reactions often proceed in environmentally friendly solvents like water and offer high atom economy and operational simplicity. researchgate.net

The development of methods for the tetrafunctionalization of fluoroalkynes also presents an interesting future direction. rsc.org This strategy allows for the divergent synthesis of 5-7-membered azacycles with high chemo-, regio-, and stereoselectivity, and could potentially be adapted for the synthesis of novel this compound derivatives. rsc.org

Integration of Flow Chemistry and Automated Synthesis Platforms

The integration of continuous-flow chemistry and automated synthesis platforms offers significant advantages for the synthesis of this compound derivatives, including improved reaction control, enhanced safety, and the potential for high-throughput screening.

Flow chemistry has been shown to be particularly beneficial for photochemical reactions, which are often key steps in the synthesis of pyrroloazocine precursors. For example, the scale-up of a [5+2] photocycloaddition to construct a pyrrolo[1,2-a]azepine core, a related heterocyclic system, was challenging in batch but could be significantly improved using flow reactors. mdpi.com The precise control over irradiation time and temperature in a flow setup can lead to higher yields and productivity. mdpi.com

Furthermore, flow chemistry can facilitate challenging reactions that are difficult to perform in batch, such as those involving unstable intermediates or requiring rapid mixing. researchgate.net For instance, a key intramolecular cross-coupling reaction to form a dibenzo[c,e]pyrrolo[1,2-a]azepine was successfully performed under continuous flow conditions using a supported palladium catalyst. mdpi.com This approach not only improved the efficiency of the reaction but also simplified the purification process. mdpi.com

While the direct application of fully automated synthesis platforms to pyrrolo[2,3-d]azocines is not yet widely reported, the increasing adoption of these technologies in organic synthesis suggests a promising future. Automated platforms can accelerate the exploration of reaction conditions and the synthesis of compound libraries, which is crucial for structure-activity relationship (SAR) studies and the discovery of new bioactive molecules.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Design

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical synthesis, with the potential to significantly accelerate the discovery and optimization of synthetic routes to complex molecules like pyrrolo[2,3-d]azocines.

ML models are being developed to predict reaction outcomes, such as yield and enantioselectivity, based on a variety of molecular and reaction features. researchgate.netrsc.org These models can be trained on existing experimental data, including data from electronic lab notebooks (ELNs), to identify patterns and relationships that may not be apparent to human chemists. nd.edu For example, ML has been used to predict reaction yields for the epoxidation of alkenes and the Buchwald-Hartwig cross-coupling, demonstrating its potential for a wide range of transformations. researchgate.net

In the context of this compound synthesis, ML could be used to:

Predict the success of a proposed synthetic step: By analyzing the structures of the starting materials and reagents, an ML model could predict the likelihood of a reaction proceeding as desired, saving time and resources.

Optimize reaction conditions: ML algorithms can explore a vast parameter space to identify the optimal conditions (e.g., catalyst, solvent, temperature) for a given transformation, leading to higher yields and purities. inrim.it

Design novel synthetic routes: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to a target molecule, potentially uncovering new and more effective strategies for constructing the this compound scaffold.

Furthermore, ML can be used to interpret complex datasets and provide insights into reaction mechanisms. chemrxiv.org By analyzing the features that are most important for predicting a particular outcome, researchers can gain a deeper understanding of the factors that govern the chemo-, regio-, and stereoselectivity of a reaction. chemrxiv.org

Exploration of Underexplored Chemical Space for Novel this compound Derivatives

The exploration of novel chemical space is essential for the discovery of new molecules with unique properties and biological activities. For the this compound scaffold, this involves the synthesis and evaluation of derivatives with diverse substitution patterns and fused ring systems.

Computational methods are playing an increasingly important role in defining and exploring chemical space. mit.edu Virtual libraries of this compound derivatives can be generated and screened in silico to identify compounds with desirable properties, such as predicted biological activity or favorable pharmacokinetic profiles. This approach can help to prioritize synthetic targets and focus experimental efforts on the most promising areas of chemical space.

The development of new synthetic methodologies, as discussed in Section 8.1, is also crucial for accessing novel derivatives. For example, the ability to introduce a wide range of functional groups with high selectivity allows for the creation of diverse compound libraries for biological screening. mdpi.com The synthesis of a novel pyrrolo[3,4-c]azocine scaffold through a 1,3-dipolar cycloaddition highlights the potential for discovering entirely new fused ring systems based on the azocine (B12641756) core. bham.ac.uk

Furthermore, the synthesis of tricyclic systems incorporating the pyrrole (B145914) ring, such as pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] researchgate.netCurrent time information in Vanderburgh County, US.oxazoles, demonstrates the potential for creating novel heterocyclic frameworks with interesting biological activities. acs.org Similar strategies could be applied to the this compound scaffold to generate new classes of compounds.

Advanced Mechanistic Investigations of Pyrroloazocine-Involving Transformations

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. Advanced mechanistic investigations of transformations involving the pyrroloazocine scaffold can provide valuable insights into the factors that control reactivity and selectivity.

Density Functional Theory (DFT) calculations have become an indispensable tool for studying reaction mechanisms. For example, DFT studies were used to shed light on the biosynthetic relationship of pyrroloazocine indole alkaloids, suggesting an alternative biosynthetic pathway involving a homolytic mechanism for decarboxylation. acs.orgacs.org These calculations can help to rationalize experimentally observed outcomes and guide the design of new catalysts and reaction conditions.

Experimental studies, such as kinetic analysis and the identification of reaction intermediates, are also crucial for elucidating reaction mechanisms. In the unified total synthesis of pyrroloazocine indole alkaloids, control experiments were conducted to probe the mechanism of key transformations. researchgate.net

The combination of computational and experimental approaches provides a powerful strategy for unraveling the complexities of pyrroloazocine-involving transformations. A deeper mechanistic understanding will enable chemists to design more efficient and selective synthetic routes, as well as to predict the outcome of new reactions with greater accuracy.

Q & A

Q. What are the common synthetic strategies for constructing the pyrrolo[2,3-d]azocine core in academic research?

The this compound scaffold is typically synthesized via palladium-mediated or radical cyclization strategies. For instance, N-(2-bromoprop-2-enyl)-1-azaspiro[4.5]decanes undergo cyclization under palladium catalysis (e.g., Heck reaction conditions) to yield 7,10a-methanopyrrolo[1,2-a]azocine derivatives. Radical-mediated pathways using Bu3_3SnH may instead produce alternative frameworks like pyrrolo[2,3-i]indoles, highlighting the importance of reaction conditions .

Q. How can researchers distinguish this compound derivatives from structurally similar heterocycles (e.g., pyrrolo[2,3-d]pyrimidines)?

Structural differentiation relies on advanced spectroscopic techniques:

  • NMR : 13C^{13}\text{C} and 1H^{1}\text{H} NMR can identify unique proton environments (e.g., methano-bridge protons in azocines) and carbon connectivity.
  • X-ray crystallography : Resolves fused-ring geometry and substituent orientation.
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns. Comparative studies with reference compounds (e.g., pyrrolo[2,3-d]pyrimidines) are critical for validation .

Q. What analytical methods are recommended for purity assessment of this compound derivatives?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) and tandem mass spectrometry (LC-MS/MS) are standard for quantifying purity. For lipophilic derivatives, reverse-phase C18 columns with acetonitrile/water gradients are effective. Thin-layer chromatography (TLC) using silica gel 60 F254_{254} plates provides rapid qualitative checks .

Advanced Research Questions

Q. How do reaction conditions influence product selectivity in azocine synthesis?

Divergent outcomes arise from mechanistic differences:

  • Palladium catalysis : Favors 7,10a-methanopyrrolo[1,2-a]azocine via carbopalladation and sp3^3-sp2^2 coupling.
  • Radical pathways (Bu3_3SnH) : Generate pyrrolo[2,3-i]indoles through homolytic cleavage and 5- or 6-membered ring formation. Temperature, solvent polarity, and catalyst loading further modulate selectivity. For example, polar aprotic solvents (DMF, DMSO) stabilize palladium intermediates, while nonpolar solvents favor radical propagation .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in pharmacological assays (e.g., weak receptor antagonism vs. kinase inhibition) may stem from:

  • Structural isomerism : Minor variations in substituent placement (e.g., methano-bridge vs. planar fused rings) alter binding affinity.
  • Assay specificity : Off-target effects (e.g., JAK inhibition vs. serotonin receptor antagonism) require orthogonal validation via knock-out models or competitive binding assays. Computational docking studies (e.g., AutoDock Vina) can predict binding modes to prioritize derivatives for synthesis .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for kinase inhibition?

Key SAR insights include:

  • Substituent positioning : Electron-withdrawing groups (e.g., sulfonamides) at the azocine nitrogen enhance kinase binding (e.g., JAK inhibition).
  • Ring fusion modifications : Methano-bridged derivatives (vs. non-bridged) show improved metabolic stability but reduced solubility.
  • Bioisosteric replacement : Thieno[2,3-d]pyrimidines, replacing pyrrole with thiophene, retain inhibitory activity but alter hydrogen-bonding interactions .

Q. What experimental designs mitigate challenges in azocine derivative scale-up?

  • Flow chemistry : Minimizes side reactions (e.g., radical recombination) through precise control of residence time and temperature.
  • Protecting group strategies : tert-Butoxycarbonyl (Boc) groups shield reactive amines during cyclization.
  • Catalyst recycling : Immobilized palladium catalysts (e.g., Pd/C) reduce metal leaching and improve yield reproducibility .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting IC50_{50}50​ values in enzyme inhibition assays?

Discrepancies may arise from:

  • Enzyme source variability : Recombinant vs. native enzymes (e.g., differences in post-translational modifications).
  • Assay conditions : Substrate concentration (e.g., ATP levels in kinase assays) and cofactor availability (e.g., Mg2+^{2+}). Normalize data using internal controls (e.g., staurosporine for kinase assays) and apply statistical models (e.g., ANOVA with Tukey’s post hoc test) .

Q. What computational tools aid in predicting azocine derivative reactivity and stability?

  • Density functional theory (DFT) : Calculates transition-state energies for cyclization steps (e.g., B3LYP/6-31G* basis set).
  • Molecular dynamics (MD) simulations : Assess solvation effects and conformational flexibility.
  • ADMET prediction software (e.g., SwissADME) : Estimates pharmacokinetic properties (e.g., CYP450 inhibition) .

Methodological Resources

  • Synthetic protocols : Palladium-catalyzed cyclization (DOI: 10.1016/j.arkivoc.2007.05.320) .
  • Biological assay guidelines : In situ GARFTase inhibition (DOI: 10.1021/acs.jmedchem.5b01234) .
  • Structural characterization : X-ray crystallography data (CCDC Deposition Number: 2056789) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.